![molecular formula C21H24N2O5 B2850027 3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-52-8](/img/structure/B2850027.png)
3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Research Applications
Anticancer and Antitumor Activity
Compounds structurally related to the specified molecule have been investigated for their antitumor and anticancer activities. For example, studies have shown that derivatives of dibenzo[c,h][1,6]naphthyridin-6-one exhibit potent topoisomerase-I targeting activity and pronounced antitumor activity, indicating a potential avenue for cancer therapy research (Singh et al., 2003). Similarly, oxadiazoline analogs of combretastatin A-4 have demonstrated significant antiproliferative activities against multiple cancer cell lines, suggesting their potential as leads for anticancer drug development (Lee et al., 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated compounds with structural elements similar to the specified compound for their antimicrobial activity. This includes research on oxadiazole derivatives showing potential activity against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (Rasool et al., 2016).
Synthetic Methodologies
Research into the synthesis of related compounds provides insights into potential synthetic routes and methodologies that could be applied to the specified compound. This includes the development of novel synthetic strategies for creating oxadiazole derivatives and related heterocyclic compounds, which are valuable for a wide range of applications in medicinal chemistry and materials science (Patil et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as F2693-0184, are the FMS-like tyrosine kinase 3 (FLT3) and bone morphogenetic protein (BMP) type 1 receptor ALK2 . FLT3 is a transmembrane receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . ALK2 is significantly upregulated in AML patients with FLT3 mutations compared to those with wild-type FLT3 .
Mode of Action
F2693-0184 is a dual inhibitor of FLT3 and ALK2 . It inhibits the growth of FLT3-internal tandem duplication (ITD) mutant cells at low concentrations, while wild-type FLT3 cells are affected only at high concentrations . It induces G1/G0 arrest in AML cell lines with FLT3-ITD mutations but has minimal to no effect in FLT3 wild-type AML cells .
Biochemical Pathways
F2693-0184 significantly inhibits multiple signaling proteins downstream of FLT3, such as p-STAT5 , p-ERK , as well as p-PI3K , p-mTOR , and p-S6K . Gene expression analysis revealed that treatment with F2693-0184 in FLT3-ITD cell lines significantly downregulates the serine biosynthesis pathway .
Pharmacokinetics
The compound’s ability to inhibit cell proliferation at low concentrations suggests it may have good bioavailability .
Result of Action
The result of F2693-0184 action is the significant inhibition of leukemia growth. It has been shown to prolong the survival of FLT3-ITD–mutated AML-bearing mice .
Propriétés
IUPAC Name |
10-(3,4-dimethoxyphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-27-17-8-6-7-14-15-12-21(2,28-19(14)17)23(20(24)22-15)13-9-10-16(25-3)18(11-13)26-4/h6-11,15H,5,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTANDSZEJPAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.